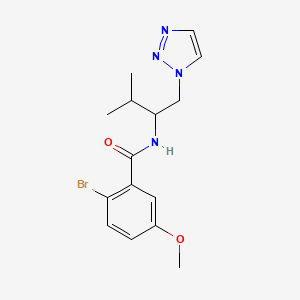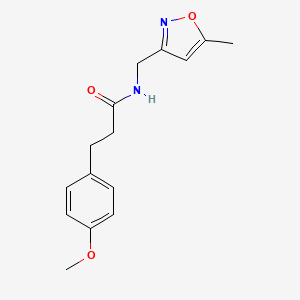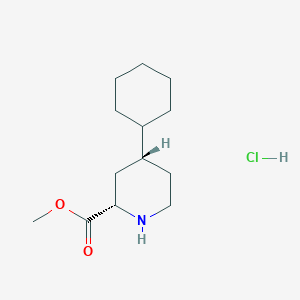
Methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate;hydrochloride” is a complex organic compound. Based on its name, it likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, it’s not possible to provide a detailed structural analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its exact structure. The piperidine ring could potentially undergo reactions at the nitrogen atom, and the carboxylate ester could be susceptible to hydrolysis or transesterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and stability could be influenced by the presence of the piperidine ring and the ester group .Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structure Analysis
Methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate;hydrochloride plays a crucial role in the synthesis of gabosines and deoxy-carbahexoses, through the transformation of cyclopropyl derivatives. This process involves mercuric trifluoroacetate treatment and demercuration with lithium aluminum hydride, highlighting its utility in the preparation of carba-sugars, a class of compounds with significant biological activity (Corsaro et al., 2006).
Cocrystal Formation and Structural Elucidation
The compound is also instrumental in the study of cocrystals, such as bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride. These studies provide insights into the molecular structures and hydrogen bonding patterns, crucial for understanding the physical properties and reactivity of pharmaceutical substances (Dega-Szafran et al., 2006).
Anticonvulsant Activity and Drug Design
Research on the structural modification of cyclohexylamines has led to the development of potential anticonvulsant drugs. These studies underscore the importance of the compound in drug discovery, particularly in modifying molecular structures to enhance biological activity and reduce toxicity (Kubicki et al., 2000).
Aminocarbonylation Reactions
The compound finds application in aminocarbonylation reactions involving amino acid methyl esters. This process is key for synthesizing carboxamide derivatives, demonstrating the compound's role in the development of novel synthetic methodologies for producing bioactive molecules (Müller et al., 2005).
Conformational Analysis and Reactivity Studies
Studies on the esterification kinetics and mechanism of substituted 4-hydroxypiperidines and cyclohexanols showcase the utility of this compound in understanding the factors influencing chemical reactivity and the impact of molecular conformation on reaction rates (Unkovsky et al., 1975).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S,4R)-4-cyclohexylpiperidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c1-16-13(15)12-9-11(7-8-14-12)10-5-3-2-4-6-10;/h10-12,14H,2-9H2,1H3;1H/t11-,12+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIVQHCZOYJOIV-LYCTWNKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)C2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CCN1)C2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
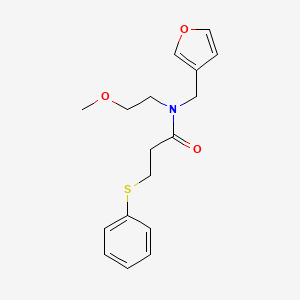
![1-(3-Chlorophenyl)-3-[(2-chlorophenyl)methyl]urea](/img/structure/B2868410.png)

![2-Ethyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2868414.png)
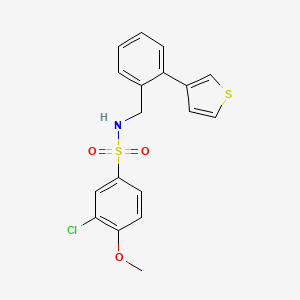
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2868417.png)

![7,7-Dichloro-1-methylbicyclo[4.1.0]heptane](/img/structure/B2868421.png)

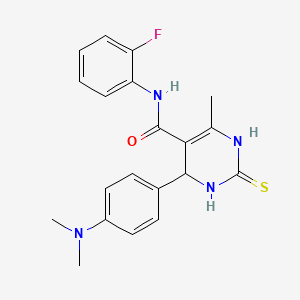
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)
